N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide
Overview
Description
N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a salicylaldehyde derivative and an appropriate ketone or ester in the presence of a base, such as sodium hydroxide or potassium carbonate.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the chromene intermediate.
Addition of the Diethylamino Group: The diethylamino group can be added through an alkylation reaction using diethylamine and an appropriate alkylating agent, such as an alkyl halide or sulfate.
Formation of the Imino Group: The imino group can be introduced through a condensation reaction between the amine group of the chromene intermediate and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the chromene core or the phenyl ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or other biological processes.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dichlorophenyl)-7-(dimethylamino)-2-imino-2H-chromene-3-carboxamide: This compound differs by having a dimethylamino group instead of a diethylamino group, which may affect its chemical properties and biological activity.
N-(2,4-dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxylate:
N-(2,4-dichlorophenyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide: This compound contains an oxo group instead of an imino group, which may influence its chemical behavior and interactions with biological targets.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-7-(diethylamino)-2-iminochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c1-3-25(4-2)14-7-5-12-9-15(19(23)27-18(12)11-14)20(26)24-17-8-6-13(21)10-16(17)22/h5-11,23H,3-4H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZUIGZDLFFOIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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